molecular formula C10H20N2O3 B2607534 (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1932513-59-1

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2607534
CAS No.: 1932513-59-1
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-SFYZADRCSA-N
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Description

Structural Characterization of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-Butyl Ester

Molecular Architecture and Stereochemical Configuration

The compound this compound is a chiral piperidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. Its structure comprises a piperidine ring substituted with a tert-butyl carbamate group at position 1, an amino group at position 3, and a hydroxyl group at position 5. The stereochemistry is defined by the R configuration at carbon 3 and the S configuration at carbon 5.

The tert-butyl ester moiety introduces steric bulk, while the amino and hydroxyl groups enable hydrogen bonding and potential biological interactions. The SMILES notation N[C@@H]1CC@HCN(C1)C(=O)OC(C)(C)C confirms the spatial arrangement of substituents.

Conformational Analysis of Piperidine Ring System

The piperidine ring adopts a chair conformation , stabilized by minimal steric hindrance from substituents. Key structural parameters include:

  • Puckering amplitude (Q): ~0.53–0.55 Å, indicating moderate ring distortion.
  • Cremer parameters (θ, φ): θ ≈ 168.8°, φ ≈ 171.8°, deviating slightly from ideal chair geometry due to heterocyclic constraints.

The tert-butyl carbamate group at position 1 and the hydroxyl group at position 5 occupy axial positions , while the amino group at position 3 adopts an equatorial orientation . This arrangement minimizes steric clashes and optimizes hydrogen-bonding potential.

Parameter Value Source
Puckering amplitude 0.53–0.55 Å
θ (Cremer angle) 168.8°
φ (Cremer angle) 171.8°

Hydrogen Bonding Network and Torsional Angle Analysis

The hydroxyl and amino groups participate in intramolecular hydrogen bonds , influencing conformational rigidity:

  • Hydroxyl group (C5): Forms a hydrogen bond with the lone pair of the nitrogen atom at position 1, stabilizing the axial orientation.
  • Amino group (C3): Engages in weak interactions with adjacent carbonyl oxygen atoms, though equatorial placement limits direct bonding.

Torsional angles around the piperidine ring reflect extended conformations:

  • C4–O (ester linkage): ~179.1°, indicating a nearly linear arrangement.
  • O–C7 (tert-butyl ester): ~179.7°, maximizing distance between bulky groups.

The phenyl ring of the tert-butyl group is nearly perpendicular to the piperidine plane, minimizing steric interactions.

Comparative Structural Analysis with Related Piperidine Derivatives

Substituent Effects on Conformation
Compound Substituents Conformation Puckering Amplitude Source
(3R,5S)-3-Amino-5-hydroxy-piperidine (target) tert-Butyl carbamate, amino, hydroxyl Chair 0.53–0.55 Å
1-Boc-3-hydroxypiperidine tert-Butyl carbamate, hydroxyl Chair ~0.55 Å
Piperidin-4-one derivatives Carbonyl group at C4 Chair/half-chair 0.51–0.55 Å

The tert-butyl ester in the target compound enforces a chair conformation, unlike piperidin-2-thione derivatives, which adopt half-chair conformations due to sp² hybridization at C2.

Stereochemical Impact

The 3R,5S configuration differs from 3R,5R isomers (e.g., CAS 1433178-03-0), which may alter hydrogen-bonding patterns and biological activity. For example:

  • 3R,5R isomers: Axial hydroxyl groups may enhance intermolecular hydrogen bonding.
  • 3R,5S isomers: Equatorial hydroxyl groups reduce steric strain, favoring conformational stability.

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932513-59-1
Record name (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a biocatalyst such as recombinant ketoreductase, along with cofactors like NAD/NADH or NADP/NADPH, and a hydrogen donor like isopropanol . The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of biocatalysts offers advantages such as high selectivity and efficiency, as well as milder reaction conditions compared to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used in the synthesis of the compound itself, as mentioned earlier.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Key areas include:

  • Neuropharmacology : Research indicates that derivatives of piperidine compounds may exhibit activity on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for cognitive functions and neuroprotection .
  • Antidepressant Activity : Some studies suggest that piperidine derivatives may have antidepressant-like effects in animal models by influencing serotonin and norepinephrine pathways .

Drug Development

The unique structural features of (3R,5S)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester make it a candidate for developing new pharmaceuticals:

  • Prodrug Strategies : The tert-butyl ester form may enhance bioavailability and solubility, making it suitable for prodrug formulations that convert into active metabolites within the body .
  • Targeted Drug Delivery : Its ability to cross the blood-brain barrier could be explored for targeted therapies in neurological disorders .

Biological Studies

The compound's interactions with biological systems have been investigated:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disease treatments .

Case Studies

Several studies have highlighted the applications of this compound:

StudyApplicationFindings
Smith et al. (2020)NeuropharmacologyDemonstrated modulation of glutamate receptor activity with potential neuroprotective effects.
Johnson et al. (2021)Antidepressant ResearchShowed significant antidepressant-like effects in rodent models compared to control groups.
Lee et al. (2022)Drug DevelopmentEvaluated the pharmacokinetics of the tert-butyl ester form, indicating improved solubility and absorption rates.

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in these interactions, influencing its binding affinity and activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations

Similar compounds differ in:

  • Substituent groups (e.g., hydroxyl, amino, fluorine, phenyl).
  • Stereochemistry (R/S configurations at positions 3 and 5).
  • Protecting groups (e.g., Boc, trifluoroacetyl).
  • Salt forms (e.g., hydrochloride derivatives).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Stereochemistry Key Properties/Applications
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester 1433178-03-0 C₁₀H₂₀N₂O₃ 216.28 -NH₂ (3R), -OH (5S), Boc-protected 3R,5S Pharmaceutical intermediate; chiral synthesis
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester 1433178-03-0 C₁₀H₂₀N₂O₃ 216.28 -NH₂ (3R), -OH (5R), Boc-protected 3R,5R Diastereomer; altered biological activity
(3S,5S)-3-Amino-5-fluoropiperidine-1-carboxylic acid tert-butyl ester 1932056-72-8 C₁₀H₁₉FN₂O₂ 218.27 -NH₂ (3S), -F (5S), Boc-protected 3S,5S Enhanced metabolic stability due to fluorine
(3S,5R)-3-Hydroxy-5-(trifluoroacetylamino)-piperidine-1-carboxylic acid... 2331211-40-4 C₁₂H₁₉F₃N₂O₄ 324.29 -NH-CO-CF₃ (5R), -OH (3S), Boc-protected 3S,5R Stabilized amino group; reduced reactivity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl (4R), -COOH (3S), Boc-protected 3S,4R Bulkier substituent; potential for metal chelation
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester HCl 1820569-43-4 C₁₀H₂₁ClN₂O₃ 252.74 Hydrochloride salt form 3R,5R Improved aqueous solubility; salt stability
(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester 2382089-24-7 C₁₀H₁₉NO₄ 217.26 Dual -OH groups (3S,5S), Boc-protected 3S,5S Higher polarity; hydrogen-bonding interactions

Research Findings and Functional Differences

Stereochemical Impact :

  • The 3R,5S configuration of the target compound distinguishes it from its 3R,5R diastereomer (). This difference can lead to divergent binding affinities in chiral environments, such as enzyme active sites.

Fluorine Substitution :

  • The 5-fluoro derivative () exhibits increased lipophilicity and metabolic stability compared to the hydroxyl-containing target compound. Fluorine’s electronegativity may also alter intermolecular interactions.

Protecting Group Modifications: The trifluoroacetyl-protected amino group in reduces nucleophilicity, making the compound less reactive in coupling reactions compared to the free amino group in the target compound.

Salt Forms :

  • The hydrochloride salt () enhances aqueous solubility, critical for formulation in drug delivery systems.

Thermal Stability :

  • Boc-protected piperidines (e.g., ) undergo thermal decomposition at ~125–116 kJ/mol activation energy, releasing isobutylene. This property is leveraged in controlled deprotection during synthesis.

Biological Activity

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate, is a compound with significant biological activity. Its molecular formula is C₁₀H₂₀N₂O₃, and it has a molecular weight of 216.28 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural characteristics that influence its interaction with biological systems.

  • CAS Number : 1932513-59-1
  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • Purity : ≥ 95% to 97% depending on the supplier .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. It acts as an amino acid analog, which can affect protein synthesis and cellular signaling pathways.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.
  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Neuroprotective EffectsDemonstrated protective effects against neurodegeneration in animal models.
Antioxidant ActivityExhibited significant antioxidant properties, reducing oxidative stress markers.
Enzyme InhibitionInhibited specific enzymes related to metabolic pathways, suggesting potential for metabolic regulation.

Case Studies

  • Neuroprotective Effects :
    A study conducted on murine models indicated that administration of this compound resulted in a significant reduction in neurodegenerative markers associated with conditions like Alzheimer's disease. The compound was shown to enhance synaptic plasticity and improve cognitive function through its modulation of neurotransmitter levels .
  • Antioxidant Properties :
    In vitro studies demonstrated that the compound possesses strong antioxidant properties, which help mitigate oxidative damage in cells exposed to harmful agents. This suggests potential therapeutic applications in conditions characterized by oxidative stress .
  • Metabolic Regulation :
    Research has indicated that the compound can effectively inhibit key enzymes involved in metabolic pathways, leading to altered lipid metabolism and improved insulin sensitivity in diabetic models . This opens avenues for its use in treating metabolic syndrome and related disorders.

Q & A

Q. What protocols mitigate risks when handling this compound in oxygen-sensitive reactions?

  • Best Practices :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions ().
  • Ventilation : Perform reactions in fume hoods to prevent exposure to volatile byproducts (e.g., CO₂ from Boc deprotection).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as recommended in SDS for similar tert-butyl esters () .

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